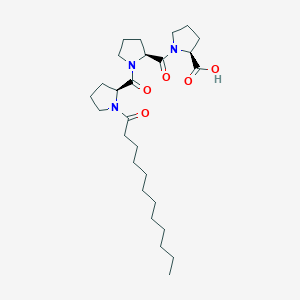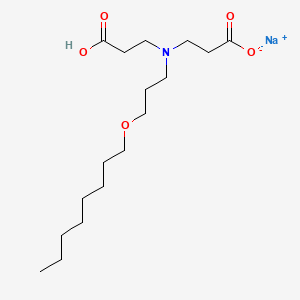
3-Chloro-1-oxo-1lambda~5~,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1-oxo-1lambda~5~,2,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of chlorine and an oxo group in the triazine ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-oxo-1lambda~5~,2,4-triazine typically involves the cyclization of 3-R-5-chloro-1,2,4-triazoles. This process can be achieved through thermal cyclization, where the triazole precursor is heated to induce ring closure . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of triazine derivatives, including this compound, often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques used in industrial settings .
化学反応の分析
Types of Reactions: 3-Chloro-1-oxo-1lambda~5~,2,4-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the triazine ring can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Addition: The oxo group can participate in electrophilic addition reactions, forming adducts with various electrophiles.
Cycloaddition: The triazine ring can undergo [4+2] cycloaddition reactions with dienes, leading to the formation of fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, and primary amines are commonly used.
Electrophilic Addition: Electrophiles such as alkyl halides and acyl chlorides are used under acidic or basic conditions.
Cycloaddition: Dienes and dienophiles are used in the presence of catalysts like Lewis acids to facilitate the reaction.
Major Products:
Nucleophilic Substitution: Substituted triazines with various functional groups.
Electrophilic Addition: Adducts with electrophiles, leading to functionalized triazines.
Cycloaddition: Fused triazine ring systems with enhanced stability and unique properties.
科学的研究の応用
3-Chloro-1-oxo-1lambda~5~,2,4-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the production of herbicides, dyes, and photostabilizers.
作用機序
The mechanism of action of 3-Chloro-1-oxo-1lambda~5~,2,4-triazine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, leading to inhibition or activation of specific biological processes.
Pathways Involved: The presence of the oxo group allows the compound to participate in redox reactions, affecting cellular oxidative stress and signaling pathways.
類似化合物との比較
3-Chloro-1-oxo-1lambda~5~,2,4-triazine can be compared with other triazine derivatives:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use in the synthesis of β-lactams and other organic compounds.
2,4,6-Tri-substituted-1,3,5-triazines: These compounds have diverse applications in medicine and industry, including as anticancer agents and polymer stabilizers.
Uniqueness: The unique combination of chlorine and an oxo group in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
CAS番号 |
63197-07-9 |
|---|---|
分子式 |
C3H2ClN3O |
分子量 |
131.52 g/mol |
IUPAC名 |
3-chloro-1-oxido-1,2,4-triazin-1-ium |
InChI |
InChI=1S/C3H2ClN3O/c4-3-5-1-2-7(8)6-3/h1-2H |
InChIキー |
PVEXYEQTAAZCOB-UHFFFAOYSA-N |
正規SMILES |
C1=C[N+](=NC(=N1)Cl)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine](/img/structure/B14495099.png)
![(2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid](/img/structure/B14495101.png)





![2-Butyl-2,3-dihydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5,8-dione](/img/structure/B14495135.png)

![4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile](/img/structure/B14495168.png)




